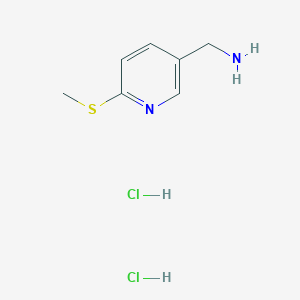
(6-Methylsulfanylpyridin-3-yl)methanamine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Methylsulfanylpyridin-3-yl)methanamine;dihydrochloride is a chemical compound that belongs to the class of organic compounds known as aminopyridines. These compounds are characterized by the presence of an amine group attached to a pyridine ring. The dihydrochloride form indicates that the compound is present as a salt with two molecules of hydrochloric acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylsulfanylpyridin-3-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with 6-methylsulfanylpyridine.
Reaction with Formaldehyde: The pyridine derivative is reacted with formaldehyde in the presence of a reducing agent to form the corresponding methanamine.
Formation of Dihydrochloride Salt: The free base is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of (6-Methylsulfanylpyridin-3-yl)methanamine;dihydrochloride would involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process would likely include steps for purification and crystallization to obtain the final product in its dihydrochloride form.
化学反応の分析
Types of Reactions
(6-Methylsulfanylpyridin-3-yl)methanamine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the amine group or alter the pyridine ring.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Halogenating agents or alkylating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution of the amine group could yield various substituted pyridines.
科学的研究の応用
(6-Methylsulfanylpyridin-3-yl)methanamine;dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism by which (6-Methylsulfanylpyridin-3-yl)methanamine;dihydrochloride exerts its effects depends on its specific application:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.
Pathways Involved: It may influence various biochemical pathways, such as signal transduction or metabolic pathways.
類似化合物との比較
Similar Compounds
- (6-Methylsulfanylpyridin-2-yl)methanamine
- (6-Methylsulfanylpyridin-4-yl)methanamine
- (6-Methylsulfanylpyridin-3-yl)ethanamine
Uniqueness
(6-Methylsulfanylpyridin-3-yl)methanamine;dihydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of the dihydrochloride salt form. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
(6-methylsulfanylpyridin-3-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S.2ClH/c1-10-7-3-2-6(4-8)5-9-7;;/h2-3,5H,4,8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSWSPVCADSYSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=C1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile](/img/structure/B2979730.png)



![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2979739.png)
![N-(2-methylbenzo[d]thiazol-6-yl)-3-(4-methylphenylsulfonamido)benzamide](/img/structure/B2979740.png)
![2-Cyclopropyl-5-[[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2979744.png)




![4-{4-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}morpholine](/img/structure/B2979750.png)
